

physical and chemical properties of Mortatarin F

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Compound of Interest

Compound Name: *Mortatarin F*

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Mortatarin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mortatarin F, a prenylated flavonoid isolated from mulberry leaves (*Morus alba* L.), has emerged as a compound of significant interest due to its potent α -glucosidase inhibitory activity. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Mortatarin F**. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented, alongside tabulated quantitative data for easy reference. Furthermore, this document includes graphical representations of key experimental workflows to facilitate understanding and replication of the described methodologies.

Physicochemical Properties

Mortatarin F is a yellow amorphous powder.^[1] Its molecular formula was determined as C₂₅H₂₉O₇ by high-resolution electrospray ionization mass spectrometry (HRESIMS).^[1]

Property	Value	Reference
Appearance	Yellow amorphous powder	[1]
Molecular Formula	C ₂₅ H ₂₉ O ₇	[1]
Molecular Weight (Calculated)	441.1913 g/mol	[1]
UV (MeOH) λ_{max} (log ϵ)	288 (3.81) nm	[1]

Spectral Data

The structural elucidation of **Mortatarin F** was accomplished through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRESIMS).

Infrared (IR) Spectroscopy

The IR spectrum of **Mortatarin F** indicates the presence of hydroxyl, aliphatic, carbonyl, and aromatic functionalities.

Wavenumber (cm ⁻¹)	Interpretation
3375	O-H stretching
2927	C-H stretching (aliphatic)
1639	C=O stretching (conjugated carbonyl)
1605, 1500, 1459	C=C stretching (aromatic)
1345, 1300, 1161, 1020, 809	Fingerprint region
Data sourced from[1]	

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) in negative ion mode confirmed the molecular formula of **Mortatarin F**.

Ion	m/z [M-H] ⁻ (Observed)	m/z [M-H] ⁻ (Calculated)
C ₂₅ H ₂₈ O ₇	441.1937	441.1913

Data sourced from^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker ARX-400 spectrometer. The detailed assignments are provided in the table below.

Position	¹³ C (δc)	¹ H (δH, mult., J in Hz)
2	79.8	5.48 (1H, dd, 12.8, 2.9)
3	43.1	3.21 (1H, dd, 12.8, 2.9)
4	197.8	
5	162.1	
6	96.5	6.35 (1H, d, 2.1)
7	165.2	
8	95.7	6.22 (1H, d, 2.1)
9	162.9	
10	103.8	
1'	117.9	
2'	154.1	
3'	116.8	
4'	157.2	
5'	108.3	6.55 (1H, d, 8.4)
6'	125.7	7.14 (1H, d, 8.4)
1''	23.0	3.47 (2H, d, 6.9)
2''	123.4	5.28 (1H, t, 6.9)
3''	136.0	
4''	16.3	1.79 (3H, s)
5''	40.9	1.97 (2H, t, 6.8)
6''	23.3	1.49 (2H, m)
7''	44.1	1.42 (2H, m)
8''	70.8	

9"	29.5	1.17 (3H, s)
10"	29.5	1.17 (3H, s)

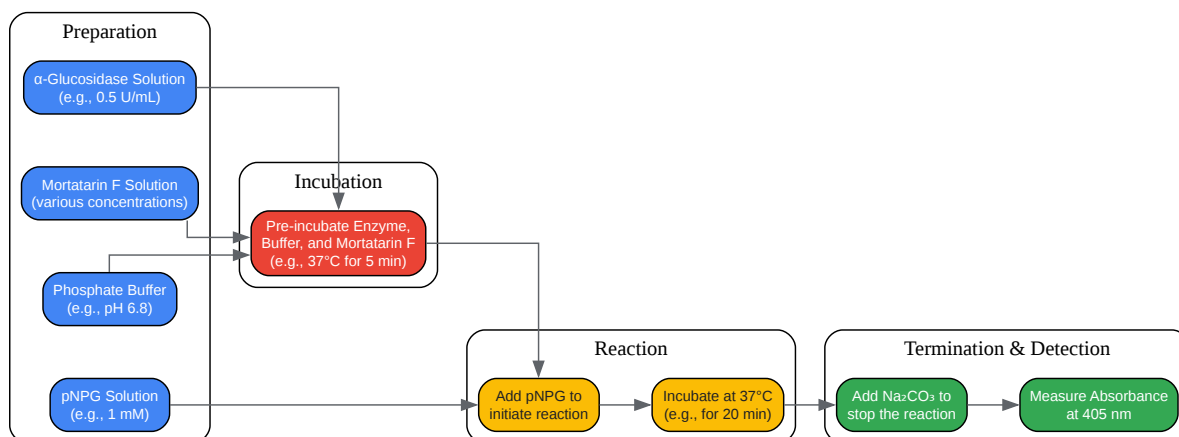
Data sourced from[1]

Biological Activity: α -Glucosidase Inhibition

Mortatarin F has been identified as a potent inhibitor of α -glucosidase, with an IC₅₀ value of 8.7 μ M.[2] This activity suggests its potential for development in hypoglycemic research.[2]

α -Glucosidase Inhibition Assay Protocol

The inhibitory effect of **Mortatarin F** on α -glucosidase can be determined using a colorimetric assay with p-nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate. The general protocol is as follows:



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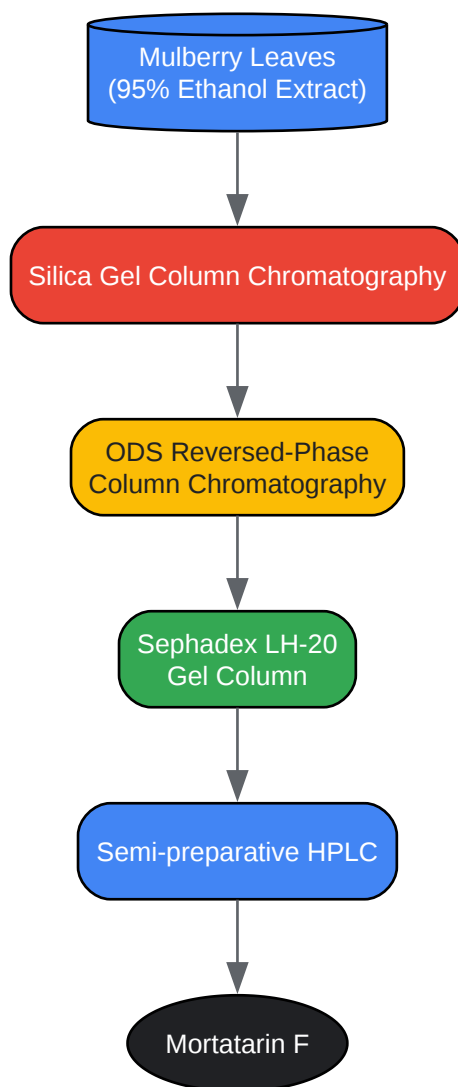
Figure 1. Workflow for the α -glucosidase inhibition assay.

The percentage of inhibition is calculated using the formula: $\text{Inhibition (\%)} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the reaction without the inhibitor and A_{sample} is the absorbance in the presence of **Mortatarin F**. The IC₅₀ value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is then determined from a dose-response curve.

Experimental Protocols

Isolation of Mortatarin F

Mortatarin F was isolated from the 95% ethanol extract of mulberry leaves through a series of chromatographic techniques.[1] The general workflow is as follows:



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Figure 2. General workflow for the isolation of **Mortatarin F**.

Spectroscopic Analysis

- UV Spectroscopy: UV spectra were acquired using a UV-1700 spectrophotometer.[1]
- IR Spectroscopy: FT-IR spectra were obtained using a Bruker Tensor-27 spectrometer.[1]
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a Bruker ARX-400 spectrometer.[1]
- Mass Spectrometry: High-resolution ESI-MS spectra were recorded on an Agilent 6550 Q-TOF mass spectrometer.[1]

Conclusion

Mortatarin F is a prenylated flavonoid with significant α -glucosidase inhibitory activity. This technical guide consolidates the available physicochemical and biological data for **Mortatarin F**, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. The detailed experimental protocols and tabulated data aim to support further investigation into the therapeutic potential of this promising compound.

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References

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